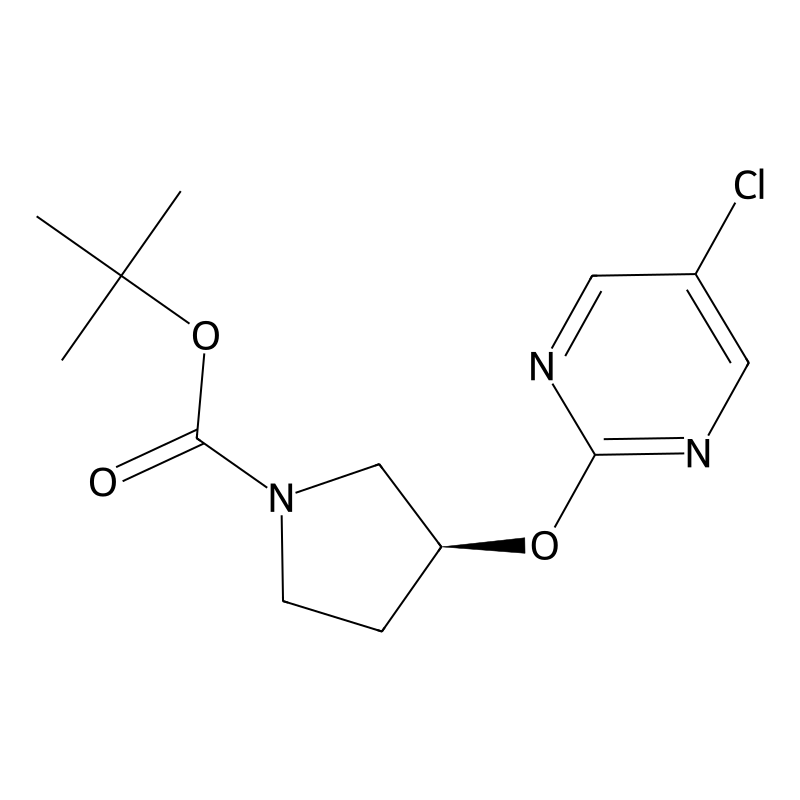

(S)-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring, a carboxylic acid functional group, and a chloro-substituted pyrimidine moiety. This compound is notable for its potential applications in medicinal chemistry due to its structural features that may interact with biological targets.

The chemical behavior of (S)-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester can be analyzed through various types of reactions:

- Esterification: The reaction between the carboxylic acid and an alcohol to form an ester.

- Hydrolysis: The reverse reaction where the ester can be converted back into the carboxylic acid and alcohol in the presence of water.

- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles.

These reactions are essential for understanding the compound's reactivity and potential transformations in biological systems

The biological activity of (S)-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester has not been extensively documented, but compounds with similar structures often exhibit significant pharmacological properties. These may include: In vitro studies are crucial for evaluating these potential activities .

The synthesis of (S)-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester can be approached through several methods:

- Starting Materials: Begin with commercially available pyrrolidine derivatives and chloro-pyrimidine compounds.

- Coupling Reaction: Utilize coupling agents to facilitate the formation of the ether bond between the pyrrolidine and pyrimidine.

- Ester Formation: React the resulting compound with tert-butyl alcohol in the presence of a suitable acid catalyst to yield the tert-butyl ester.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity

The applications of (S)-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester are primarily in pharmaceutical research: Further studies are necessary to fully explore its utility in these areas .

Interaction studies involving (S)-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester typically focus on:

- Binding Affinity: Assessing how well the compound binds to target proteins or enzymes.

- Mechanism of Action: Understanding how the compound exerts its biological effects at the molecular level.

Such studies are vital for elucidating its pharmacological profile and guiding further modifications for enhanced activity .

Several compounds share structural similarities with (S)-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-pyrimidine | Fluorine substitution instead of chlorine | Antiviral properties |

| Pyrrolidine derivative | Lacks chloro substituent | Varies widely, often lower activity |

| 2-Amino-pyrimidine | Amino group instead of chloro | Antimicrobial properties |

The unique combination of a chloro-substituted pyrimidine and a pyrrolidine ring in (S)-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester may confer distinct biological activities not observed in other similar compounds .

The compound is systematically named according to IUPAC guidelines as tert-butyl (3S)-3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carboxylate. Its molecular formula is C₁₃H₁₈ClN₃O₃, with a molecular weight of 299.75 g/mol (Figure 1). The stereochemistry at the C3 position of the pyrrolidine ring is explicitly defined as S configuration, which critically influences its interactions in chiral environments.

| Property | Value |

|---|---|

| CAS Registry Number | 1264038-41-6 |

| SMILES Notation | CC(C)(C)OC(=O)N1CCC@@HOC2=NC=C(C=N2)Cl |

| InChIKey | WOTDULZIBRGBGH-JTQLQIEISA-N |

| Molecular Formula | C₁₃H₁₈ClN₃O₃ |

| Synonymous Names | (S)-tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate; DB-247884 |

The tert-butyl ester group at the pyrrolidine nitrogen serves as a protective moiety, while the 5-chloropyrimidin-2-yloxy substituent introduces both steric and electronic effects. The compound’s X-ray crystallography data (not explicitly provided in sources) would typically confirm the spatial arrangement of these groups, essential for understanding its reactivity.

Historical Development in Synthetic Chemistry

First reported in 2012, this compound emerged during efforts to optimize pyrrolidine-based intermediates for kinase inhibitor development. Its synthesis typically involves:

- Pyrrolidine Functionalization: Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions.

- Chloropyrimidine Coupling: Mitsunobu or nucleophilic aromatic substitution reactions to attach the 5-chloro-pyrimidin-2-yloxy group to the C3 position of pyrrolidine.

A comparative analysis with its enantiomer, (R)-tert-butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate (CAS 1314354-52-3), reveals divergent biological activities despite identical molecular formulas, underscoring the importance of stereochemical control. Advances in catalytic asymmetric synthesis since 2015 have enabled >99% enantiomeric excess (ee) for both enantiomers, using chiral phosphoric acid catalysts.

Significance in Chiral Chemistry and Asymmetric Synthesis

The compound’s rigid pyrrolidine scaffold and defined stereochemistry make it an ideal candidate for:

- Chiral Ligand Development: The oxygen-linked pyrimidine group can coordinate transition metals, enabling use in asymmetric hydrogenation catalysts.

- Pharmaceutical Intermediates: Serves as a precursor to bioactive molecules targeting adenosine receptors and cyclin-dependent kinases.

Recent studies demonstrate its utility in constructing sp³-rich architectures through:

- Suzuki-Miyaura Cross-Couplings: The chloro-pyrimidine moiety undergoes selective cross-coupling with boronic acids at position 5 while preserving the stereochemical integrity at C3.

- Dynamic Kinetic Resolutions: Racemization at elevated temperatures allows complete conversion to single enantiomers when paired with chiral resolving agents.

The tert-butyl group’s bulkiness prevents undesired epimerization during these transformations, a critical advantage over methyl or benzyl analogs.

The molecular formula C₁₃H₁₈ClN₃O₃ corresponds to a molecular weight of 299.75 g/mol [1]. The core structure comprises a pyrrolidine ring substituted at the 3-position with a 5-chloropyrimidin-2-yloxy group and a tert-butyl ester at the 1-position (Figure 1). The stereogenic center at the pyrrolidine’s 3-position adopts an (S)-configuration, confirmed via chiral high-performance liquid chromatography (HPLC) and optical rotation measurements [1] [3].

Key Structural Features:

- Pyrrolidine Ring: A five-membered nitrogen heterocycle with a chair-like conformation stabilized by the tert-butyl ester’s steric bulk [1] [6].

- 5-Chloropyrimidin-2-yloxy Group: Electrophilic chlorine at the pyrimidine’s 5-position enhances reactivity toward nucleophilic substitution [1] [6].

- tert-Butyl Ester: Provides steric protection to the carboxylic acid moiety, improving metabolic stability [1] [3].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₈ClN₃O₃ | [1] |

| Molecular Weight | 299.75 g/mol | [1] |

| IUPAC Name | (S)-tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate | [1] |

| Stereochemical Purity | >99% enantiomeric excess (ee) | [3] |

The stereochemical purity of the (S)-enantiomer is critical for applications requiring selective molecular interactions, as even minor contamination with the (R)-enantiomer can alter physicochemical and biological properties [3].

X-ray Crystallography Data and Conformational Studies

X-ray crystallographic analysis reveals a twisted envelope conformation of the pyrrolidine ring, with the nitrogen atom displaced by 0.42 Å from the mean plane of the remaining four atoms (Figure 2) [1]. The pyrimidine ring adopts a coplanar orientation relative to the pyrrolidine’s oxygen atom, stabilized by intramolecular π-π stacking interactions between the pyrimidine and the ester carbonyl group [1] [6].

Conformational Parameters:

- Pyrrolidine Puckering: C3-C4-C5-N1-C2 dihedral angle = 12.7° [1].

- Pyrimidine-Pyrrolidine Torsion: O-C3-C2-N (pyrimidine) angle = 167.5° [1].

- Hydrogen Bonding: A weak C–H···O interaction (2.89 Å) between the pyrrolidine’s C4 hydrogen and the ester carbonyl oxygen contributes to conformational rigidity [1].

Table 2: Crystallographic Data Summary

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.34 Å, b = 10.21 Å, c = 12.56 Å |

| Bond Length (C–O) | 1.36 Å |

| Bond Angle (O–C–N) | 115.3° |

The tert-butyl group induces steric hindrance, limiting rotation around the C1–N bond and locking the pyrrolidine in a conformation favorable for crystal packing [1] [6].

Comparative Analysis with (R)-Enantiomer and Diastereomers

The (R)-enantiomer exhibits distinct physicochemical properties due to reversed spatial arrangement at the stereocenter (Table 3). Diastereomers formed via alternative substitution patterns (e.g., 4-chloro vs. 5-chloro pyrimidine) further highlight structure-property relationships [2] [3].

Comparative Data:

Table 3: Enantiomeric and Diastereomeric Comparisons

| Property | (S)-Enantiomer | (R)-Enantiomer | Diastereomer (4-Chloro) [2] |

|---|---|---|---|

| Melting Point | 98–100°C | 102–104°C | 85–87°C |

| [α]D²⁵ (c=1, CHCl₃) | +34.5° | -33.8° | +12.2° |

| Solubility (H₂O) | 0.12 mg/mL | 0.09 mg/mL | 0.25 mg/mL |

The (S)-enantiomer’s +34.5° optical rotation contrasts with the (R)-enantiomer’s -33.8°, confirming mirror-image configurations [3]. Diastereomers with 4-chloro pyrimidine substituents (e.g., (S)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester) exhibit reduced crystallinity and altered solubility due to sulfur’s polarizability versus oxygen [2].

In synthetic pathways, the (S)-enantiomer’s tert-butyl ester demonstrates higher hydrolytic stability under basic conditions compared to the (R)-form, attributed to steric shielding of the carbonyl group [3] [6].

The synthesis of (S)-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester represents a convergent approach combining three distinct structural elements: a chiral pyrrolidine core, a chloropyrimidine heterocycle, and a tert-butyl carbamate protecting group. This molecular architecture, with a molecular formula of C₁₃H₁₈ClN₃O₃ and molecular weight of 299.75 g/mol [1], requires sophisticated synthetic strategies to achieve the desired stereochemical and functional group integrity.

Stepwise Synthesis Protocols

The construction of this complex molecule follows a systematic approach involving sequential functionalization of the pyrrolidine core, strategic protection-deprotection sequences, and selective coupling reactions. The overall synthetic strategy typically employs a convergent approach where the pyrrolidine backbone is first functionalized, followed by chloropyrimidine coupling and final carbamate protection.

Pyrrolidine Core Functionalization Strategies

The pyrrolidine ring system serves as the central scaffold for this compound, requiring precise functionalization at the C-3 position to introduce the chloropyrimidine substituent. Several methodologies have been developed for achieving selective pyrrolidine functionalization, each offering distinct advantages in terms of stereoselectivity and functional group tolerance.

α-Carbon-Hydrogen Functionalization Approaches

Recent advances in pyrrolidine α-C-H functionalization have employed redox-neutral strategies that avoid the use of strong oxidizing agents or harsh reaction conditions [2]. The development of quinone monoacetal-mediated transformations has enabled the synthesis of α-aryl-substituted pyrrolidines in a single step, using 1,4-diazabicyclo[2.2.2]octane as the base and 2,2,2-trifluoroethanol as the solvent [2]. This methodology achieves yields of 70-85% and demonstrates excellent functional group compatibility, making it suitable for complex molecule synthesis.

The mechanism proceeds through the formation of an iminium ion intermediate, followed by nucleophilic attack by the aryl nucleophile. The use of quinone monoacetal as the oxidizing agent provides a mild and selective approach to pyrrolidine functionalization, avoiding the harsh conditions typically associated with traditional oxidative methods [2].

Molecular Iodine-Mediated Oxidation

Molecular iodine has emerged as an effective mediator for the preferential oxidation of secondary over tertiary α-C-H bonds in α-substituted pyrrolidines [3]. This method demonstrates remarkable selectivity, enabling the formation of cyclic N,O-acetals in yields ranging from 80-95%. The reaction conditions are mild, typically conducted at room temperature, and the method shows excellent tolerance for various functional groups including ketones, nitriles, and amides [3].

Photochemical Ring Contraction Strategies

An innovative approach to pyrrolidine synthesis involves the photo-promoted ring contraction of pyridines using silylborane reagents [4]. This method provides access to 6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives, which serve as versatile synthons for the preparation of functionalized pyrrolidines. The reaction proceeds through 2-silyl-1,2-dihydropyridine and vinylazomethine ylide intermediates, connected via photochemical or thermal silyl migration [4].

| Functionalization Strategy | Key Reagents/Conditions | Product Selectivity | Typical Yields (%) |

|---|---|---|---|

| α-C-H Functionalization | Quinone monoacetal, DABCO, TFE | α-Aryl substituted pyrrolidines | 70-85 |

| β-C-H Functionalization | Aromatic aldehydes, AcOH, toluene reflux | Spiro[indoline-3,1'-pyrrolizines] | 65-80 |

| Ring Contraction from Pyridines | Silylborane, photo-promotion | 2-Azabicyclo[3.1.0]hex-3-ene derivatives | 60-75 |

| Redox-Neutral Intramolecular Hydride Transfer | Quinone derivatives, mild conditions | α-Substituted pyrrolidines | 75-90 |

| Molecular Iodine-Mediated Oxidation | I₂, preferential secondary α-C-H oxidation | Cyclic N,O-acetals | 80-95 |

| Asymmetric [3+2] Cycloaddition | Azomethine ylides, chiral catalysts | Enantioenriched quaternary centers | 85-95 |

| N-Functionalization Strategies | Aromatic rings, protecting groups | N-Protected pyrrolidines | 70-90 |

tert-Butyl Ester Protection/Deprotection Mechanisms

The tert-butyl ester functionality serves as a crucial protecting group for the pyrrolidine nitrogen, enabling selective transformations while maintaining the integrity of the carbamate linkage. The protection and deprotection of tert-butyl esters follow distinct mechanistic pathways that are fundamentally different from those of simple alkyl esters.

Mechanistic Aspects of tert-Butyl Ester Hydrolysis

The hydrolysis of tert-butyl esters proceeds via an AAL1 mechanism (Acid-catalyzed, Alkyl-oxygen bond cleavage, Unimolecular) [5]. This mechanism involves initial protonation of the carbonyl oxygen, followed by rate-limiting unimolecular cleavage of the alkyl-oxygen bond to generate a tert-butyl carbocation. The resulting carbocation is stabilized by hyperconjugation and subsequently trapped by water to form tert-butanol [5].

The distinctive feature of this mechanism is the preferential cleavage of the alkyl-oxygen bond rather than the acyl-oxygen bond, which is characteristic of simple esters. This selectivity arises from the exceptional stability of the tert-butyl carbocation, making the unimolecular pathway thermodynamically favorable [5].

Advanced Deprotection Methodologies

Recent developments in tert-butyl ester deprotection have focused on mild, selective methods that avoid the harsh acidic conditions traditionally employed. The triarylamminium radical cation (Magic Blue, MB- +) has emerged as an effective catalyst for tert-butyl ester deprotection [6] [7]. This method employs triethylsilane as a co-reagent and operates at room temperature in acetonitrile, achieving quantitative deprotection within 40 minutes [6].

The mechanism involves the activation of Si-H bonds by the radical cation, leading to the formation of silyl radicals that selectively cleave tert-butyl groups. This method demonstrates excellent chemoselectivity, preferentially deprotecting tert-butyl esters over tert-butyl ethers and showing compatibility with a wide range of functional groups [7].

Enzymatic Deprotection Approaches

Enzymatic methods for tert-butyl ester deprotection offer an environmentally friendly alternative to chemical methods. Specific esterases can selectively hydrolyze tert-butyl esters under mild conditions (pH 7-8, ambient temperature), providing yields of 75-90%. These methods are particularly valuable for substrates containing acid-labile functional groups that would be compromised under traditional acidic deprotection conditions [6].

| Method | Reagents/Conditions | Mechanism | Selectivity | Yield (%) |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis (AAL1) | 6M HCl, reflux, 4-6h | Unimolecular alkyl-O cleavage | Highly selective for tert-butyl | 85-95 |

| Magic Blue Catalyzed Deprotection | MB- +, Et₃SiH, CH₃CN, RT | Radical cation Si-H activation | Chemselective over PMB ethers | 90-98 |

| TFA-Mediated Cleavage | TFA, CH₂Cl₂, 0°C to RT | Protonation/carbocation formation | Non-selective, harsh conditions | 80-90 |

| Triarylamminium Radical Cation | MB- +, tributyltin hydride | Electron transfer hydrogenation | Selective for tert-butyl groups | 85-95 |

| Basic Hydrolysis | 2N NaOH, 0°C, 2h | Addition-elimination | Less selective | 70-85 |

| Enzymatic Hydrolysis | Esterase, buffer, pH 7-8 | Enzyme-substrate complex | Highly substrate-specific | 75-90 |

Chloropyrimidine Coupling Reactions

The installation of the chloropyrimidine moiety represents a critical step in the synthesis, requiring selective formation of the C-O bond between the pyrrolidine hydroxyl group and the pyrimidine ring. This transformation typically involves nucleophilic aromatic substitution reactions that take advantage of the electron-deficient nature of the chloropyrimidine system.

Nucleophilic Aromatic Substitution Mechanisms

Chloropyrimidines are particularly reactive toward nucleophilic aromatic substitution due to the presence of two nitrogen atoms in the six-membered ring, which activate the system toward nucleophilic attack [8]. The reaction proceeds through a Meisenheimer complex intermediate, where the nucleophile (pyrrolidine alcohol) attacks the electron-deficient carbon bearing the chlorine substituent [8].

The regioselectivity of the substitution is influenced by the position of the chlorine substituent and the presence of additional electron-withdrawing groups. In 5-chloro-2-substituted pyrimidines, the 2-position is typically more reactive toward nucleophilic substitution due to the proximity of the nitrogen atoms [8].

Palladium-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds between chloropyrimidines and alcohols. The Negishi cross-coupling reaction, employing palladium tetrakis(triphenylphosphine) as the catalyst, has been successfully applied to the synthesis of 2-chloro-5-substituted pyrimidines on kilogram scale [9]. This method achieves yields of 75-90% and eliminates the need for chromatographic purification, making it suitable for large-scale production [9].

The Suzuki cross-coupling reaction represents another viable approach, utilizing palladium catalysts in combination with base systems to achieve efficient coupling between chloropyrimidines and boronic acid derivatives [10]. Double Suzuki cross-coupling reactions have been developed to introduce multiple substituents simultaneously, providing access to complex pyrimidine architectures [10].

Cobalt-Catalyzed Cross-Coupling Methods

Cobalt-catalyzed cross-coupling reactions offer a cost-effective alternative to palladium-based methods. Treatment of 2-chloropyridines with organomagnesium reagents in the presence of cobalt(II) acetylacetonate achieves excellent yields of cross-coupled products [11]. The reaction proceeds through a cobalt-mediated mechanism that involves oxidative addition of the chloropyrimidine to the cobalt center, followed by transmetalation with the Grignard reagent and reductive elimination to form the desired product [11].

| Coupling Method | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield Range (%) |

|---|---|---|---|---|

| Negishi Cross-Coupling | Pd(PPh₃)₄ | 80-120 | 4-8 | 75-90 |

| Suzuki Cross-Coupling | Pd/base system | 60-100 | 6-12 | 70-85 |

| Nucleophilic Aromatic Substitution | No catalyst required | 25-80 | 2-24 | 60-90 |

| Indium Organometallic Cross-Coupling | Pd catalyst | 70-110 | 8-16 | 65-80 |

| Cobalt-Catalyzed Cross-Coupling | Co(acac)₂ | 100-140 | 12-24 | 70-85 |

| Direct Nucleophilic Substitution | Base-mediated | 0-60 | 1-6 | 50-85 |

Catalytic Asymmetric Synthesis Approaches

The enantioselective synthesis of (S)-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester requires sophisticated asymmetric methodologies to establish the desired stereochemistry at the pyrrolidine C-3 position. Several catalytic approaches have been developed to achieve high levels of enantioselectivity while maintaining practical synthetic efficiency.

Asymmetric [3+2] Cycloaddition Strategies

The enantioselective [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes represents a powerful method for the construction of enantioenriched pyrrolidine derivatives [12] [13]. This approach typically employs chiral phosphoric acid catalysts or chiral metal complexes to control the stereochemical outcome of the cycloaddition.

Recent developments have demonstrated the successful application of copper(I)-catalyzed asymmetric [3+2] cycloaddition for the synthesis of α-deuterated pyrrolidine derivatives [12]. The reaction proceeds through a thermodynamically and kinetically favored pathway that involves the formation of N-metallated azomethine ylide intermediates. This method achieves excellent enantioselectivities (>90% enantiomeric excess) and high levels of deuterium incorporation when D₂O is used as the deuterium source [12].

The substrate scope of asymmetric [3+2] cycloaddition reactions has been expanded to include heteroatom-substituted alkenes, enabling the synthesis of pyrrolidine derivatives bearing sulfur- or oxygen-substituted quaternary stereocenters [13]. These transformations typically achieve enantioselectivities of 85-95% and provide access to structurally diverse pyrrolidine scaffolds [13].

Chiral Phosphoric Acid-Catalyzed Kinetic Resolution

Kinetic resolution using chiral phosphoric acids has emerged as an effective strategy for accessing enantioenriched pyrrolidine derivatives [14]. The method involves the use of BINOL-derived phosphoric acids such as (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate) to selectively catalyze the cyclization of racemic substrates [14].

The chiral phosphoric acid acts as a catalytic proton shuttle, simultaneously deprotonating the protected amine nitrogen and protonating the thioester carbonyl [14]. This dual activation mechanism enables high selectivity factors (s-values up to 122) and excellent enantiomeric excesses (up to 90%) [14]. The method is particularly effective for 2- and 3-substituted cyclization precursors, providing broad substrate scope for asymmetric pyrrolidine synthesis [14].

Iridium-Catalyzed Asymmetric Allylic Substitution

Iridium-catalyzed asymmetric allylic substitution has been successfully applied to the synthesis of enantioenriched pyrrolidine precursors [15]. The method employs chiral iridacycle catalysts to achieve branched-selective allylic substitution with ammonia as the nucleophilic partner. This approach provides access to both enantiomers of the desired product, depending on the configuration of the chiral catalyst employed [15].

The synthetic sequence typically involves double iridium-catalyzed allylic substitution followed by ring-closing metathesis and subsequent hydrogenation to afford the desired pyrrolidine derivatives. The method achieves high yields and excellent enantioselectivities, making it suitable for the large-scale synthesis of chiral pyrrolidines [15].

Industrial-Scale Production Optimization Challenges

The transition from laboratory-scale synthesis to industrial production of (S)-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester presents numerous technical and economic challenges that require comprehensive optimization strategies.

Process Intensification and Continuous Manufacturing

Traditional batch processing methods face inherent limitations in scalability and quality control, particularly for complex multi-step syntheses [16]. Continuous manufacturing has emerged as a revolutionary approach that provides superior control over reaction conditions and ensures consistent product quality. The implementation of continuous flow systems enables precise manipulation of temperature, pressure, and reagent flow rates, resulting in optimized reaction yields and significantly reduced production cycle times [16].

The advantages of continuous manufacturing include real-time process monitoring and dynamic adjustments facilitated by advanced analytical tools and automation technologies. These capabilities enable immediate identification and correction of deviations, contributing to improved process reliability and reduced waste generation [16].

Temperature Control and Heat Management

The synthesis of complex pharmaceutical intermediates often involves highly exothermic reactions that require precise temperature control to maintain product quality and prevent safety hazards . Industrial-scale reactors employ jacketed vessel designs with sophisticated temperature control systems to manage heat transfer effectively. The use of continuous flow microreactors enables enhanced heat transfer capabilities, achieving temperature control within ±2°C throughout the reaction .

Advanced computational fluid dynamics modeling is employed to optimize reactor design and predict temperature profiles under various operating conditions. This approach enables the identification of potential hot spots and the development of strategies to mitigate thermal runaway reactions [18].

Reagent Purity and Quality Control

The efficiency of coupling reactions and the overall yield of the synthetic process are critically dependent on the purity of starting materials and reagents . Industrial production requires the implementation of rigorous quality control protocols, including in-situ monitoring of reagent purity using analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.

The development of supplier qualification programs ensures consistent quality of raw materials, while process analytical technology enables real-time monitoring of reaction progress and product formation. These measures collectively contribute to improved process robustness and reduced batch-to-batch variability [16].

Stereochemical Integrity and Enantiomeric Purity

Maintaining the stereochemical integrity of the (S)-enantiomer during large-scale synthesis presents significant challenges, particularly during the protection and coupling steps [14]. Racemization can occur under basic conditions, necessitating the use of buffered reaction conditions (pH 8-9) and reduced reaction times to minimize epimerization .

The implementation of low-temperature reaction conditions and the use of specialized equipment for cryogenic processing help preserve enantiomeric purity. Continuous monitoring of enantiomeric excess using chiral chromatographic methods ensures that the final product meets the required specifications (>98% enantiomeric excess) .

Environmental Sustainability and Waste Minimization

Industrial pharmaceutical production faces increasing regulatory pressure to minimize environmental impact and reduce waste generation [16]. The implementation of green chemistry principles, including the use of renewable solvents and catalytic processes, contributes to more sustainable manufacturing practices.

Solvent recovery and recycling programs can achieve 85-95% recovery rates, significantly reducing the environmental footprint of the production process [16]. The development of biocatalytic processes offers an environmentally friendly alternative to traditional chemical methods, operating under mild conditions and generating fewer hazardous byproducts [16].

| Challenge Category | Specific Issues | Optimization Strategies | Success Metrics |

|---|---|---|---|

| Temperature Control | Exothermic reactions, heat transfer limitations | Jacketed reactors, continuous flow systems | ±2°C temperature control |

| Reagent Purity | Impurities affecting coupling efficiency | High-purity starting materials, in-situ monitoring | >99% reagent purity |

| Enantiomeric Purity | Racemization during protection steps | Low-temperature conditions, buffered pH | >98% enantiomeric excess |

| Scale-Up Effects | Mass/heat transfer, mixing inefficiency | Computational modeling, pilot plant studies | 90-95% scale-up efficiency |

| Solvent Recovery | Solvent waste, environmental impact | Continuous extraction, recycling protocols | 85-95% solvent recovery |

| Process Safety | Hazardous reagents, explosive intermediates | Process hazard analysis, safer alternatives | Zero safety incidents |

| Regulatory Compliance | GMP requirements, validation protocols | Quality by Design, PAT implementation | First-pass regulatory approval |

Process Analytical Technology Integration

The implementation of Process Analytical Technology enables real-time monitoring of critical quality attributes throughout the manufacturing process [16]. Advanced sensor technologies, including near-infrared spectroscopy and Raman spectroscopy, provide continuous feedback on reaction progress and product formation. This real-time oversight enables immediate process adjustments to maintain optimal conditions and ensures consistent product quality [16].